3-((3-chlorophenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3-chlorophenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a complex organic compound that features a pyrroloquinoxaline core
Scientific Research Applications
3-((3-chlorophenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with thearyl hydrocarbon receptor (AhR) . AhR is a sensor of products of tryptophan metabolism and a potent modulator of immunity .
Mode of Action
It is known that ahr activity in tumor-associated macrophages (tams) can be modulated by certain compounds . TAMs exhibit high AhR activity, and the deficiency of AhR in macrophages can lead to an inflammatory phenotype .
Biochemical Pathways
It is known that macrophage ahr activity is dependent on the metabolization of dietary tryptophan to indoles by lactobacillus . This suggests that the compound may influence the tryptophan metabolism pathway.
Result of Action
It is known that the deletion of ahr in myeloid cells or pharmacologic inhibition of ahr can reduce pancreatic ductal adenocarcinoma (pdac) growth, improve the efficacy of immune checkpoint blockade, and increase intra-tumoral frequencies of ifnγ+cd8+ t cells .
Action Environment
It is known that the removal of dietary tryptophan can reduce tam ahr activity and promote intra-tumoral accumulation of tnfα+ifnγ+cd8+ t cells . Provision of dietary indoles can block this effect .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-chlorophenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multiple steps. One common approach is the reaction of prop-2-ynylsulfonium salts with sulfonyl-protected β-amino ketones, which leads to the formation of epoxide-fused 2-methylenepyrrolidines and S-containing pyrroles . This reaction is carried out under moderate to excellent yields using readily accessible starting materials.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
3-((3-chlorophenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl and methoxypropyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Comparison with Similar Compounds
Similar Compounds
2,3-diphenylquinoxaline amine derivatives: These compounds are similar in structure and have been studied for their optoelectronic properties.
S-containing pyrroles: These compounds share a similar core structure and are synthesized using similar methods.
Uniqueness
3-((3-chlorophenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is unique due to its specific functional groups and the resulting electronic properties
Properties
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxalin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S/c1-28-11-5-10-25-19(22)18(29(26,27)14-7-4-6-13(21)12-14)17-20(25)24-16-9-3-2-8-15(16)23-17/h2-4,6-9,12H,5,10-11,22H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVZKZZAOZFXIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC(=CC=C4)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.